3-bromo-5-(methylamino)benzonitrile hydrochloride
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Overview
Description
3-bromo-5-(methylamino)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 and a molecular weight of 247.5 g/mol. This compound is known for its exceptional properties such as photochromism, linear dichroism, and fluorescence. It is widely used in scientific experiments and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(methylamino)benzonitrile hydrochloride typically involves the following steps:
Bromination: The starting material, 5-(methylamino)benzonitrile, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the benzene ring.
Hydrochloride Formation: The resulting 3-bromo-5-(methylamino)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions for these steps may vary, but they generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydrochloride formation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(methylamino)benzonitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-5-(methylamino)benzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and labeling studies.
Medicine: It can be used in the development of pharmaceutical compounds and as a probe in drug discovery.
Industry: The compound’s unique properties are utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-bromo-5-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s photochromic and fluorescent properties are attributed to its ability to undergo reversible structural changes upon exposure to light. These changes can affect its interactions with other molecules, making it useful in various applications such as imaging and sensing.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methylaniline: This compound is similar in structure but lacks the nitrile group.
5-(methylamino)benzonitrile: This compound lacks the bromine atom at the 3-position.
Uniqueness
3-bromo-5-(methylamino)benzonitrile hydrochloride is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring photochromism, fluorescence, and linear dichroism.
Properties
CAS No. |
2751616-19-8 |
---|---|
Molecular Formula |
C8H8BrClN2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.